molecular formula C14H12FN B15224256 7-Fluoro-2-phenylindoline

7-Fluoro-2-phenylindoline

Cat. No.: B15224256
M. Wt: 213.25 g/mol
InChI Key: DJGNDBZGBXATAK-UHFFFAOYSA-N
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Description

7-Fluoro-2-phenylindoline is a fluorinated indoline derivative, characterized by the presence of a fluorine atom at the 7th position and a phenyl group at the 2nd position of the indoline ring Indoline derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Fluoro-2-phenylindoline involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. For instance, 1-nitro-2-phenethylbenzene can be used as an aryl nitrene precursor along with N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as a reductant. This reaction typically occurs at 120°C for 24 hours in chlorobenzene, yielding the desired indoline product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and reagents to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-phenylindoline can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions.

Major Products: The major products formed from these reactions include various substituted indolines and indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-2-phenylindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-phenylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-2-phenylindoline is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

7-fluoro-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2

InChI Key

DJGNDBZGBXATAK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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